molecular formula C11H13BrFN B1478213 3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine CAS No. 2098030-88-5

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine

Cat. No. B1478213
CAS RN: 2098030-88-5
M. Wt: 258.13 g/mol
InChI Key: AEJNDIBUEHRHCY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-(fluoromethyl)pyrrolidine, also known as 3-bromo-4-fluoromethylpyrrolidine, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless, volatile liquid with a boiling point of 147 °C and a molecular weight of 205.02 g/mol. It is a synthetic compound, which is widely used in the pharmaceutical and chemical industries.

Scientific Research Applications

Crystal Structure and Conformational Studies The compound methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, closely related to the chemical structure , has been studied for its crystallographic features. This compound exhibits distinct conformational arrangements, including a half-chair conformation for the dihydropyran ring and an envelope conformation for the pyrrolidine ring. The bromophenyl group's orientation in relation to the naphthalene ring system, molecular linkages through hydrogen bonds, and π–π interactions contribute significantly to the crystal's stability (Nirmala, S. et al., 2009).

Synthesis and Characterization of Pyrrolidine Derivatives Research also indicates the synthesis and characterization of pyrrolidine derivatives with specific focus on their crystal structure. For instance, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1 H )-one exhibits a planar molecular structure except for one of the pyrrolidin rings which adopts an envelope conformation. The supermolecular assembly is influenced by π–π interactions and hydrogen bonding, which extend along the molecular axis (Sharma, R. et al., 2013).

Pyrrolidine Constrained Fluoroionophore In another study, a pyrrolidine-constrained bipyridyl-dansyl conjugate was synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) ions. This synthesis highlights the potential of pyrrolidine derivatives in the development of selective sensors for specific ions (Maity, D. & Govindaraju, T., 2010).

Hydrogen Bonding Patterns Additionally, the hydrogen-bonding patterns of enaminones derived from pyrrolidine and its analogs have been scrutinized. These compounds demonstrate intricate intra- and intermolecular hydrogen bonding, contributing to the formation of hydrogen-bonded rings and dimers. Such interactions are pivotal in understanding the molecular stability and potential reactivity of pyrrolidine derivatives (Balderson, J. L. et al., 2007).

properties

IUPAC Name

3-(4-bromophenyl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-4,9,11,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJNDIBUEHRHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Br)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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